molecular formula C37H48NNaO13 B10820813 Rifamycin SV (sodium salt hydrate)

Rifamycin SV (sodium salt hydrate)

Cat. No.: B10820813
M. Wt: 737.8 g/mol
InChI Key: AIGRNYZMKQHSDC-QFXUYNQWSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rifamycin SV is synthesized from rifamycin S through a series of chemical reactions. The process involves the formation of 3-formyl rifamycin SV, which is then reacted with primary amines and hydrazines . The reaction conditions typically include the use of solvents like tetrahydrofuran and reagents such as 1-amino-4-methyl piperazine .

Industrial Production Methods: In industrial settings, the preparation of rifamycin SV involves continuous flow synthesis starting from rifamycin S and tert-butylamine in a microreactor. This method includes two reaction steps and one purification step, resulting in a yield of approximately 67% . This approach is advantageous due to its efficiency and potential for large-scale production.

Chemical Reactions Analysis

Comparison with Similar Compounds

Rifamycin SV is unique among its analogs due to its specific structure and mode of action. Similar compounds include rifampicin, rifabutin, rifapentine, and rifaximin . While these compounds share the same basic mechanism of inhibiting RNA polymerase, they differ in their spectrum of activity, pharmacokinetics, and clinical applications . For example, rifampicin is widely used for treating tuberculosis, whereas rifaximin is primarily used for treating traveler’s diarrhea .

Conclusion

Rifamycin SV (sodium salt hydrate) is a crucial antibiotic with significant applications in medicine, chemistry, and industry. Its unique mechanism of action and broad-spectrum activity make it a valuable tool in the fight against bacterial infections. The continuous advancements in its synthesis and application highlight its importance in scientific research and clinical practice.

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Properties

Molecular Formula

C37H48NNaO13

Molecular Weight

737.8 g/mol

IUPAC Name

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-29-olate;hydrate

InChI

InChI=1S/C37H47NO12.Na.H2O/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);;1H2/q;+1;/p-1/b11-10+,14-13+,17-12-;;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;;/m0../s1

InChI Key

AIGRNYZMKQHSDC-QFXUYNQWSA-M

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2[O-])C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C.O.[Na+]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2[O-])C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C.O.[Na+]

Origin of Product

United States

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